molecular formula C18H20ClN5O B609881 (S)-C33

(S)-C33

Cat. No.: B609881
M. Wt: 357.8 g/mol
InChI Key: FIUCLBJMUGCQTF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PDE9-IN-(S)-C33 is a potent and selective inhibitor of phosphodiesterase-9 (PDE9).

Properties

IUPAC Name

6-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c1-11(12-6-8-13(19)9-7-12)21-18-22-16-15(17(25)23-18)10-20-24(16)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H2,21,22,23,25)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUCLBJMUGCQTF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (S)-C33 interact with Phosphodiesterase-9 (PDE9) and what are the downstream effects of this interaction?

A1: this compound selectively inhibits PDE9. [] This interaction occurs within a specific binding pocket in the PDE9 dimer. The binding of this compound to this pocket is influenced by the unique structural features of the inhibitor, particularly its "tyrosyl tail," which interacts with a small hydrophobic pocket. This interaction is not observed with the (R)-enantiomer. [] While the downstream effects are not explicitly discussed in the provided abstract, inhibiting PDE9 is a known strategy for increasing levels of cyclic nucleotides like cGMP, which play a crucial role in signal transduction pathways related to learning, memory, and insulin secretion. []

Q2: How does the structure of this compound contribute to its selectivity for PDE9?

A2: The selectivity of this compound for PDE9 arises from its specific interactions within the enzyme's binding site. The crystal structure reveals a "tyrosyl tail" on the this compound molecule that fits into a small hydrophobic pocket within the PDE9 dimer. [] This interaction is absent with the (R)-enantiomer, highlighting the importance of stereochemistry for selectivity. Furthermore, the research indicates that the flexibility and asymmetry of the PDE9 M-loop play a role in accommodating this compound, suggesting that these structural features are also important for its binding and selectivity. []

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